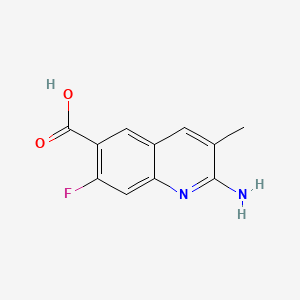
2-Amino-7-fluoro-3-methylquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid typically involves the Gould-Jacobs reaction. This process starts with the condensation of aniline derivatives with ethoxymethylene malonate, followed by cyclization with polyphosphoric acid (PPA) to form the quinoline core .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to enhance yield and reduce costs. This includes using more efficient catalysts, greener solvents, and scalable reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to improve the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it valuable for studying bacterial resistance and developing new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The antibacterial activity of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum activity against various bacterial strains.
Ofloxacin: Effective against both Gram-positive and Gram-negative bacteria.
Uniqueness
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for developing new antibiotics. Its unique structure allows for better penetration through bacterial cell membranes and more effective inhibition of bacterial enzymes .
Eigenschaften
Molekularformel |
C11H9FN2O2 |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
2-amino-7-fluoro-3-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-2-6-3-7(11(15)16)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI-Schlüssel |
AZUDBQQSUFBMSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2N=C1N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















